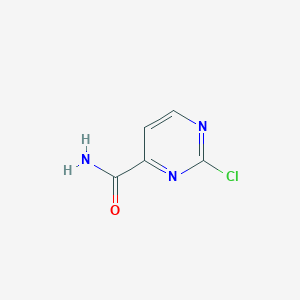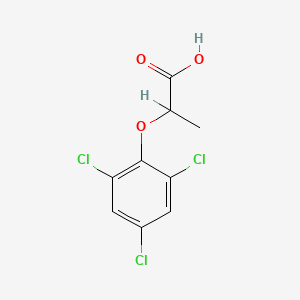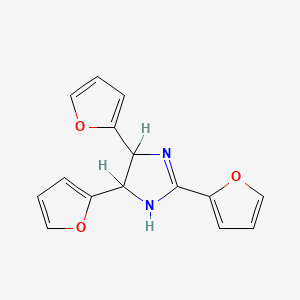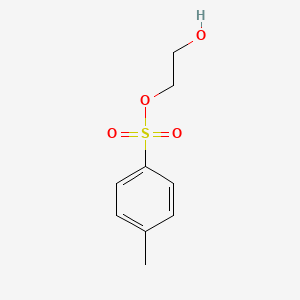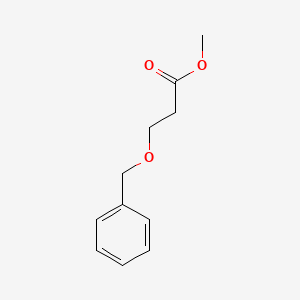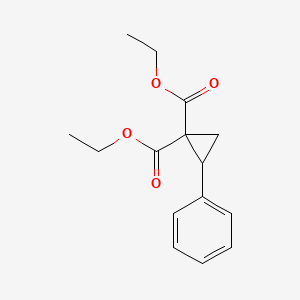
Diethyl 2-phenylcyclopropane-1,1-dicarboxylate
Vue d'ensemble
Description
Diethyl 2-phenylcyclopropane-1,1-dicarboxylate is a chemical compound with the molecular formula C15H18O4 . It has a molecular weight of 262.308 g/mol .
Synthesis Analysis
The synthesis of this compound involves the reaction of alfa,alfa-dibromobutyrophenone with dimethyl benzylidenemalonate in the presence of zinc . This reaction gives dimethyl 2-benzoyl-2-ethyl-3-phenylcyclopropane-1,1-dicarboxylate as a single geometrical isomer . Another synthesis method involves the reaction of Styrene and DIETHYL DIBROMOMALONATE .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C15H18O4 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 262.306 g/mol . More detailed physical and chemical properties such as density, melting point, and boiling point were not found in the retrieved sources.Applications De Recherche Scientifique
Catalytic Transformations and Synthesis of Heterocycles
Diethyl and dimethyl cyclopropane-1,1-dicarboxylate react with phthalazinium dicyanomethanides to form dihydro-pyrido[2,1-a]phthalazine derivatives. These reactions, catalyzed by Sc(OTf)₃, showcase high yields and excellent diastereoselectivities, indicating their utility in synthesizing complex heterocyclic structures with potential pharmaceutical applications (Liu et al., 2016).
Inhibition of Ethylene Production
Research into the inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase by cyclopropane-1,1-dicarboxylic acid and related compounds highlights the importance of the cyclopropane moiety in modulating ethylene production. This effect, crucial for controlling the ripening of fruits and vegetables, presents a direct application in agricultural biotechnology to extend shelf life and reduce waste (Dourtoglou & Koussissi, 2000).
Regio- and Diastereoselective Cycloadditions
AlCl₃-catalyzed cycloaddition reactions of diethyl trans-2,3-disubstituted cyclopropane-1,1-dicarboxylates with aromatic aldehydes result in tetrahydrofuran derivatives with significant diastereoselectivity. Such transformations are essential for constructing stereodefined cyclic structures that are foundational in developing pharmaceuticals and complex organic molecules (Yang et al., 2011).
Synthesis of Fluorocyclopropyl Analogs
Exploration of the trans-fluorine effect in cyclopropane led to the synthesis of fluorocyclopropyl analogs of cabozantinib, an inhibitor used in treating thyroid cancer and renal cell carcinoma. This research demonstrates the potential of fluorocyclopropane moieties in drug development for enhancing pharmacokinetic properties and efficacy (Veliks et al., 2020).
Antimicrobial Properties
Functionally substituted cyclohexane derivatives, synthesized from diethyl 2-phenylcyclopropane-1,1-dicarboxylate, show promise as potential antimicrobial agents. Screening against Gram-positive and Gram-negative bacteria, as well as fungi, revealed selective efficacy, underlining the importance of structural analogs of cyclopropane in developing new antimicrobial treatments (Shoaib, 2019).
Safety and Hazards
Diethyl 2-phenylcyclopropane-1,1-dicarboxylate is classified as a combustible liquid . It is recommended to keep it away from heat, sparks, open flames, and hot surfaces . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are advised when handling this chemical . In case of fire, CO2, dry chemical, or foam should be used for extinction .
Mécanisme D'action
Mode of Action
Diethyl 2-phenylcyclopropane-1,1-dicarboxylate is known to participate in ring-opening addition reactions with various nucleophilic reagents . .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not well-documented. Its impact on bioavailability is also unknown. These factors are crucial for understanding the pharmacokinetics of a compound and would require further investigation .
Propriétés
IUPAC Name |
diethyl 2-phenylcyclopropane-1,1-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-3-18-13(16)15(14(17)19-4-2)10-12(15)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBJDWXTNYIAKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1C2=CC=CC=C2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30293266 | |
| Record name | diethyl 2-phenyl-1,1-cyclopropanedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30293266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3092-20-4 | |
| Record name | NSC88160 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88160 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | diethyl 2-phenyl-1,1-cyclopropanedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30293266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIETHYL 2-PHENYLCYCLOPROPANE-1,1-DICARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[cyano(methyl)amino]acetate](/img/structure/B1347303.png)
